molecular formula C11H12N4O2 B8497947 3-benzyl-5,6-diamino-1H-pyrimidine-2,4-dione

3-benzyl-5,6-diamino-1H-pyrimidine-2,4-dione

Cat. No.: B8497947
M. Wt: 232.24 g/mol
InChI Key: GBMFHMBVAVUAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-5,6-diamino-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C11H12N4O2 and its molecular weight is 232.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

5,6-diamino-3-benzyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H12N4O2/c12-8-9(13)14-11(17)15(10(8)16)6-7-4-2-1-3-5-7/h1-5H,6,12-13H2,(H,14,17)

InChI Key

GBMFHMBVAVUAAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C(NC2=O)N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This compound can also be prepared by a method similar to that of Wells et al. as described in J. Med. Chem. 1981, 24(8), 954. Catalytic reduction of 6-amino-3-benzyl-5-nitroso-1H-pyrimidine-2,4-dione using PtO2 in ethanol at 50 psi of hydrogen at room temperature. Once the reduction is complete the catalyst is filtered off through a pad of Celite and the filtrate concentrated to give 3-benzyl-5,6-diamino-1H-pyrimidine-2,4-dione as a tan solid.
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Synthesis routes and methods II

Procedure details

This compound was prepared by a method similar to that of Müller et al. as described in Synthesis 1995, 1295. The method used was similar to that used in scheme 1 for the preparation of 3-allyl-5,6-diamino-1-butyl-1H-pyrimidine-2,4-dione except that 6-amino-3-benzyl-5-nitroso-1H-pyrimidine-2,4-dione was used as the substrate for the reaction in place of 3-allyl-6-amino-1-butyl-5-nitroso-1H-pyrimidine-2,4-dione and concentration was continued only until a solid precipitate was observed. This mixture was then cooled overnight at 0° C. and the solids isolated by filtration under an atmosphere of nitrogen to give 3-benzyl-5,6-diamino-1H-pyrimidine-2,4-dione.
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